molecular formula C18H24N2O3 B4826835 (2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4826835
M. Wt: 316.4 g/mol
InChI Key: QHSYJSINHKIVML-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that features a piperidine ring substituted with dimethyl groups, a methoxyphenyl group, and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Synthesis of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acylating agent.

    Final Coupling Reaction: The final step involves coupling the piperidine and oxazoline intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazoline ring, converting it to an oxazolidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Oxazolidines and other reduced forms.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of piperidine and oxazoline-containing molecules with biological targets. It can help elucidate the mechanisms of action of related compounds and their potential therapeutic applications.

Medicine

In medicine, the compound’s structural features make it a candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a potential lead compound for new drug discovery.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxazoline ring can engage in hydrogen bonding and other interactions with enzymes or proteins. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to its combination of a piperidine ring, an oxazoline ring, and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-7-6-8-13(2)20(12)18(21)17-11-15(19-23-17)14-9-4-5-10-16(14)22-3/h4-5,9-10,12-13,17H,6-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSYJSINHKIVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 4
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 5
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 6
(2,6-Dimethylpiperidin-1-yl)[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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